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molecular formula C13H19NO2S B8543019 5-t-Butoxycarbonyl-2-methyl-4,5,6,7-tetrahydro-thieno[3,2-c]pyridine CAS No. 230301-74-3

5-t-Butoxycarbonyl-2-methyl-4,5,6,7-tetrahydro-thieno[3,2-c]pyridine

Cat. No. B8543019
M. Wt: 253.36 g/mol
InChI Key: WMKIJUGTZNCUGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06498251B1

Procedure details

5-t-Butoxycarbonyl-2-methyl-4,5,6,7-tetrahydro-thieno[3,2-c]pyridine (100 mg, 0.40 mmol) was dissolved in hydrochloric acid methanol solution and stirred at room temperature for 14 hours. By evaporating the solvent from the reaction solution under a reduced pressure, 60 mg (0.39 mmol, 99% in yield) of the title compound was obtained.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:13][CH2:12][C:11]2[S:14][C:15]([CH3:17])=[CH:16][C:10]=2[CH2:9]1)=O)(C)(C)C>CO.Cl>[CH3:17][C:15]1[S:14][C:11]2[CH2:12][CH2:13][NH:8][CH2:9][C:10]=2[CH:16]=1 |f:1.2|

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CC2=C(CC1)SC(=C2)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO.Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 14 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
By evaporating the solvent from the reaction solution

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
CC1=CC=2CNCCC2S1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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